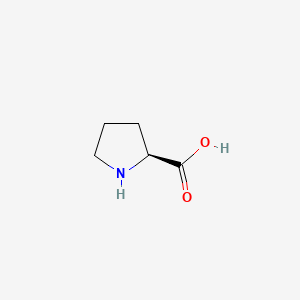

L-proline

Vue d'ensemble

Description

La proline est un acide aminé unique avec une structure cyclique distinctive, ce qui en fait un acide imino. C’est l’un des vingt acides aminés protéinogènes utilisés dans les organismes vivants. La proline est connue pour son rôle dans la structure des protéines, où elle introduit des coudes dans les hélices alpha et les feuillets bêta en raison de sa structure cyclique rigide. Cet acide aminé est crucial pour le bon fonctionnement des articulations et des tendons et est un élément essentiel du collagène .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La proline peut être synthétisée à partir de l’acide glutamique par un processus en deux étapes impliquant les enzymes pyrroline-5-carboxylate synthétase et pyrroline-5-carboxylate réductase. La première étape convertit l’acide glutamique en pyrroline-5-carboxylate, qui est ensuite réduit en proline .

Méthodes de production industrielle : La production industrielle de proline implique généralement la fermentation microbienne utilisant des souches de bactéries ou de levures génétiquement modifiées. Ces micro-organismes sont optimisés pour surproduire de la proline en manipulant leurs voies métaboliques .

Types de réactions :

Oxydation : La proline peut être oxydée en pyrroline-5-carboxylate par la proline déshydrogénase.

Réduction : La pyrroline-5-carboxylate peut être réduite à nouveau en proline par la pyrroline-5-carboxylate réductase.

Réactifs et conditions courants :

Oxydation : Enzyme proline déshydrogénase, oxygène.

Réduction : Enzyme pyrroline-5-carboxylate réductase, NADPH.

Substitution : Divers réactifs de couplage dans la synthèse peptidique, tels que les carbodiimides.

Produits principaux :

Oxydation : Pyrroline-5-carboxylate.

Réduction : Proline.

Substitution : Peptides et protéines contenant des résidus de proline.

4. Applications de la recherche scientifique

La proline a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisée comme organocatalyseur dans la synthèse asymétrique, en particulier dans les réactions aldoliques.

Biologie : Joue un rôle dans le repliement et la stabilité des protéines, et est impliquée dans les réponses au stress chez les plantes.

Médecine : Essentielle pour la synthèse du collagène, ce qui la rend importante pour la cicatrisation des plaies et la réparation des tissus.

Industrie : Utilisée dans la production de polymères biodégradables et comme cryoprotecteur pour les échantillons biologiques

Applications De Recherche Scientifique

L-Proline is a non-essential amino acid that plays numerous multifaceted roles in cell behavior and is one of the major amino acid constituents of extracellular fluid . It is involved in various biological processes, such as ATP production, cell signaling, and synthesis of intracellular collagen .

Scientific Research Applications

- Glutamate Receptor Research: this compound is a low-affinity agonist at glutamate receptors . Research indicates that this compound activates less than 5% of the current elicited by a saturating concentration of glutamate . Studies have explored how increased this compound levels might contribute to glutamate receptor hypofunction, relevant in understanding conditions like schizophrenia .

- Hepatocyte Proliferation: this compound is essential for inducing hepatocyte proliferation in culture, affecting the synthesis of intracellular collagen . Studies have shown that when proline-deficient media are supplemented with this compound, cells synthesize DNA in response to hormones, which suggests its importance in liver cell growth .

- Anti-Chagas Drug Development: this compound uptake has been explored as a chemotherapeutic target for Trypanosoma cruzi, the etiological agent of Chagas disease . Researchers have designed inhibitors that interfere with amino acid internalization, which validates the approach of targeting this metabolite .

- Metabolomic Analysis: this compound, along with other amino acids, is involved in cell signaling . Metabolomic analysis can reveal changes in metabolic pathways related to amino acids, providing insights into a host's physiological and metabolic transitions .

- Cancer Research: this compound plays a role in cancer cells, where it can be used for both anabolic and catabolic purposes . It can be used to obtain energy/ATP and to produce new collagens, altering the ECM composition/stiffness . this compound is also a precursor of polyamines, which are deregulated in hyper-proliferative cancer cells, making it a potential target for therapeutic anticancer intervention .

- Stress Response: this compound protects various human cells against ROS-mediated oxidative stress . It accumulates in response to oxidative compounds and helps protect against photo-oxidative stress . this compound accumulation is a cellular response aimed at inhibiting the formation of unfolded/misfolded protein aggregates, thus helping to stabilize protein folding and relieve ER stress .

- Insecticide Synthesis: this compound can be used as a scaffold for synthesizing novel neonicotinoid analogs, which can be evaluated as insecticides .

- Plant Stress Tolerance: Proline protects plants from various stresses and helps them recover . Exogenous proline application can upregulate the activities of enzymes in the ASC-GSH cycle and can act as a free radical scavenger .

Data Table: this compound's Role in Metabolic Pathways

| Pathway | Compound(s) |

|---|---|

| Arginine and proline metabolism | L-Glutamic acid; this compound; Fumaric acid |

| Alanine, aspartate, and glutamate metabolism | L-Glutamic acid; L-Asparagine; Fumaric acid |

Case Study: this compound and Growth Performance in Pigs

Mécanisme D'action

La proline exerce ses effets par le biais de divers mécanismes :

Rôle structurel : Sa structure cyclique rigide introduit des coudes dans les chaînes protéiques, affectant le repliement et la stabilité des protéines.

Rôle métabolique : Le métabolisme de la proline implique sa conversion en pyrroline-5-carboxylate et vice versa, ce qui est crucial pour maintenir l’équilibre redox cellulaire.

Rôle de signalisation : La proline peut agir comme une molécule de signalisation, modulant la prolifération cellulaire, les réponses au stress et l’expression des gènes

Comparaison Avec Des Composés Similaires

La proline est unique parmi les acides aminés en raison de sa structure cyclique. Les composés similaires comprennent :

Hydroxyproline : Une forme hydroxylée de la proline, importante pour la stabilité du collagène.

Pyrroline-5-carboxylate : Un intermédiaire dans le métabolisme de la proline.

Ornithine : Un autre acide aminé impliqué dans le cycle de l’urée et la biosynthèse de la proline

La particularité de la proline réside dans sa capacité à stabiliser les structures protéiques et son rôle dans diverses voies métaboliques, ce qui la rend indispensable dans les contextes biologiques et industriels .

Activité Biologique

L-Proline, a non-essential amino acid, plays a crucial role in various biological processes across different organisms. Its biological activity encompasses a wide range of functions, from serving as a building block for proteins to acting as a signaling molecule in stress responses. This article delves into the multifaceted roles of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is unique among amino acids due to its cyclic structure, which influences its metabolism and function. It is synthesized from L-glutamate and can be oxidized back to L-glutamate through specific enzymatic pathways involving proline dehydrogenase (PRODH) and pyrroline-5-carboxylate dehydrogenase (P5CDH) .

2.1 Role in Stress Responses

This compound accumulation is a well-documented physiological response to osmotic stress in plants and other organisms. It acts as an osmoprotectant, stabilizing proteins and cellular structures under stress conditions such as drought or salinity . A summary of relevant studies is presented in Table 1.

| Study | Organism | Findings |

|---|---|---|

| Hoque et al. (2008) | Tobacco cells | Increased detoxification enzyme activity under salt stress |

| Székely et al. (2008) | Various plants | Enhanced proline biosynthesis in chloroplasts during stress |

| Islam et al. (2009) | Rice plants | Improved antioxidant enzyme levels with proline treatment |

2.2 Antioxidant Properties

This compound has been shown to protect cells from oxidative stress by modulating reactive oxygen species (ROS) levels. In mammalian cells, PRODH activity leads to ROS production, which can influence intracellular signaling pathways . In Caenorhabditis elegans, proline enhances antioxidant enzyme levels, contributing to increased lifespan .

3. Proline Metabolism and Pathogen Interactions

Proline's role extends to interactions with pathogens, where it influences both bacterial pathogenicity and host responses. In Ralstonia solanacearum, for example, proline acts as a signaling molecule that enhances exopolysaccharide production and virulence . This dual role highlights the importance of proline in microbial ecology.

4.1 Anticancer Potential

Recent studies have explored the anticancer properties of this compound-rich peptides. For instance, a study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines, revealing significant variability in IC50 values relative to established chemotherapeutics .

4.2 Targeting Proline Uptake in Chagas Disease

Research has identified proline uptake as a potential chemotherapeutic target for Trypanosoma cruzi, the causative agent of Chagas disease. Inhibitors designed to block proline transport were shown to impair the parasite's ability to tolerate oxidative stress and complete its life cycle . This approach opens avenues for novel treatments based on metabolic targeting.

5. Conclusion

This compound is integral to numerous biological processes across different organisms, functioning as an osmoprotectant, antioxidant, and signaling molecule in stress responses and pathogen interactions. Its diverse roles underscore the potential for therapeutic applications, particularly in cancer treatment and infectious diseases.

6. References

The findings discussed are supported by various studies that highlight the importance of this compound in biological systems:

- Proline utilization A controls bacterial pathogenicity by sensing its substrate .

- Regulation of this compound biosynthesis under abiotic stresses .

- The multifaceted roles of proline in cell behavior .

- Anticancer evaluation of this compound derivatives .

- Targeting proline uptake as a strategy against Chagas disease .

Analyse Des Réactions Chimiques

Organocatalytic Asymmetric Reactions

L-Proline catalyzes numerous enantioselective reactions via enamine or iminium intermediates :

Aldol Condensation

-

Mechanism : Enamine formation between proline’s amine and carbonyl donors (e.g., acetone), followed by nucleophilic attack on aldehydes .

-

Example : Reaction of acetone with 4-nitrobenzaldehyde yields β-hydroxy ketones with up to 76% enantiomeric excess (ee) .

Mannich Reaction

-

Application : Synthesis of α-amino acids via coupling of ketones with α-imino ethyl glyoxylate.

-

Stereocontrol : syn-Selectivity achieved with (S)-proline, while (R)-proline derivatives yield anti-products .

Michael Addition

-

Substrates : Ketones (e.g., cyclopentanone) and nitroolefins.

-

Catalytic Efficiency : this compound-functionalized magnetic nanoparticles enhance reaction rates under solvent-free conditions (yields: 85–92%) .

2,4,6-Triarylpyridines

| Catalyst | Yield (%) | Time (h) |

|---|---|---|

| LPSF | 92 | 3 |

| No catalyst | <10 | 24 |

Spiro- and Fused N-Heterocycles

-

Products : Isoxazolidines, benzodiazepines, and quinazolines.

Oxidation Reactions

This compound undergoes HO● radical-initiated oxidation, influenced by transition metal complexes :

Oxidation Sites and Rates

-

Metal Effects :

Biosynthetic Pathways

This compound is synthesized via:

-

Glutamate Pathway : ATP-dependent conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C), then reduced to proline .

-

Ornithine Pathway : Ornithine-δ-aminotransferase generates P5C, followed by NADPH-dependent reduction .

Microwave-Assisted Reactions

This compound accelerates reactions under microwave irradiation, improving efficiency :

| Reaction | Conditions | Yield (%) | Time |

|---|---|---|---|

| Biginelli Reaction | Conventional | 65 | 6 h |

| Microwave (120°C) | 92 | 15 min | |

| Hantzsch Synthesis | Conventional | 70 | 8 h |

| Microwave (100°C) | 95 | 10 min |

Biomembrane Interactions

This compound’s catalytic activity varies in liposome environments :

-

Rate Enhancement : Zwitterionic DPPC liposomes (solid-ordered phase) increase Michael addition rates by 40% compared to aqueous solutions.

-

Mechanism : Liposome surfaces stabilize transition states via H-bonding and hydrophobic effects .

Hydration and Solvent Effects

This compound exhibits weaker hydration than ionic liquids (e.g., [2-HEA][Ac]) due to its compact structure :

Propriétés

IUPAC Name |

(2S)-pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Record name | proline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Proline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-13-3 | |

| Record name | L-Proline homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044021 | |

| Record name | L-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Proline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Proline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Solubility in 100 mL of water: 127 g at 0 °C; 162 g at 25 °C; 206.7 g at 50 °C; 239 g at 65 °C, Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol, Very soluble in water, alcohol; insoluble in ether, Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol, 162.0 mg/mL, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |

| Record name | Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Proline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.064 at 24 °C | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae. | |

| Record name | Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Flat needles from alcohol + ether; prisms from water, White crystals or crystalline powder | |

CAS No. |

4305-67-3, 147-85-3, 37159-97-0 | |

| Record name | L-Proline, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4305-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(2,3-3H)Proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037159970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DLQ4CIU6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220-222 °C, decomposes, MP: 215-220 °C with decomposition /D(+)-Proline/, MP: 205 °C with decomposition /DL-Proline/, 221 °C | |

| Record name | Proline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.